Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Overview
Description
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against human cancer cell lines , suggesting potential targets could be proteins involved in cell proliferation and growth.
Mode of Action
This could lead to changes in cellular processes such as cell growth and division .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate . .
Biochemical Analysis
Biochemical Properties
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to GABA receptors, enhancing their inhibitory effects and leading to its potential use as an anxiolytic and anticonvulsant agent . Additionally, it has been observed to inhibit certain kinases, which may contribute to its anti-inflammatory properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving GABAergic signaling, leading to reduced neuronal excitability . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine site on GABA-A receptors, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability . The compound also inhibits the activity of certain kinases, which play a role in inflammatory signaling pathways . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as altered receptor expression and enzyme activity . These changes can affect the compound’s efficacy and safety profile over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, it can cause sedation, motor impairment, and respiratory depression . Toxicological studies have shown that extremely high doses can lead to hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for therapeutic use .
Metabolic Pathways
This compound is metabolized primarily by the liver, involving cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys . The compound’s metabolism can be influenced by factors such as genetic polymorphisms in metabolic enzymes and co-administration of other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . The compound’s lipophilicity allows it to cross the blood-brain barrier, contributing to its central nervous system effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the nucleus allows it to interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm enables it to modulate signaling pathways and enzyme activity .
Properties
IUPAC Name |
benzyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-10-14-15-9-18(7-4-8-19(15)12-17-14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,12,20H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNGULCEOOAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(N=CN2C1)CO)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.